JF-NP-26

Description

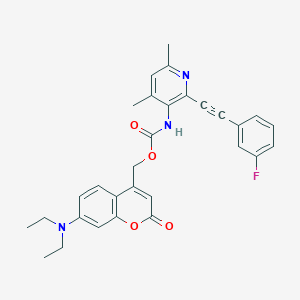

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H28FN3O4 |

|---|---|

Molecular Weight |

513.5694 |

IUPAC Name |

[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate |

InChI |

InChI=1S/C30H28FN3O4/c1-5-34(6-2)24-11-12-25-22(16-28(35)38-27(25)17-24)18-37-30(36)33-29-19(3)14-20(4)32-26(29)13-10-21-8-7-9-23(31)15-21/h7-9,11-12,14-17H,5-6,18H2,1-4H3,(H,33,36) |

InChI Key |

XBUISHYVUXKBCO-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=C(N=C(C=C3C)C)C#CC4=CC(=CC=C4)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JF-NP-26; JF NP 26; JFNP26 |

Origin of Product |

United States |

Foundational & Exploratory

JF-NP-26: A Technical Guide to a Photoactivated mGlu5 Receptor Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

JF-NP-26 is a novel research tool in the field of pharmacology and neuroscience. It is a photocaged derivative of raseglurant, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). The defining characteristic of this compound is its inertness in the absence of light. Upon illumination with 405 nm violet light, it undergoes a rapid photochemical reaction, releasing the active compound, raseglurant. This property allows for precise spatiotemporal control of mGlu5 receptor inhibition, making this compound an invaluable tool for studying the physiological and pathological roles of this receptor in complex biological systems. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of its application in preclinical pain models.

Introduction to this compound

This compound is a synthetic, caged compound designed for photopharmacological applications. In its inactive state, the pharmacophore of raseglurant is covalently modified with a photolabile protecting group. This "cage" renders the molecule unable to bind to the allosteric site of the mGlu5 receptor. Exposure to 405 nm light cleaves this protecting group, liberating raseglurant and enabling it to negatively modulate mGlu5 receptor activity. This light-dependent activation provides a significant advantage over conventional systemic drug administration, as it allows researchers to control the location and timing of drug action with high precision.

Mechanism of Action

The mechanism of action of this compound is a two-step process: photoactivation followed by allosteric modulation of the mGlu5 receptor.

Step 1: Photoactivation

This compound is stable and inactive in the dark. When exposed to 405 nm light, the photolabile caging group absorbs a photon and undergoes a chemical transformation that leads to its cleavage from the raseglurant molecule.

Figure 1: Photoactivation of this compound.

Step 2: Negative Allosteric Modulation of mGlu5 Receptor

Once released, raseglurant acts as a negative allosteric modulator of the mGlu5 receptor. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Raseglurant binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and reduces the receptor's response to glutamate, thereby inhibiting this downstream signaling pathway.

Figure 2: mGlu5 Receptor Signaling Pathway and Inhibition by Raseglurant.

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay | Condition | Agonist | This compound Concentration | Activity | Reference |

| Inositol Phosphate Accumulation | Dark | Quisqualate (1 µM) | 10 µM | No significant inhibition | [1] |

| Inositol Phosphate Accumulation | 405 nm Light | Quisqualate (1 µM) | 1 µM | Significant inhibition (pIC50 = 7.1) | [1] |

| Intracellular Calcium Mobilization | Dark | Quisqualate (1 µM) | 10 µM | No significant inhibition | [1] |

| Intracellular Calcium Mobilization | 405 nm Light | Quisqualate (1 µM) | 1 µM | Complete block of Ca2+ rise | [1] |

Table 2: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | This compound Dose | Administration Route | Light Application | Outcome | Reference |

| Chronic Constriction Injury (CCI) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | 405 nm LED to thalamus | Significant increase in mechanical withdrawal threshold | [1] |

| Formalin Test (Phase I) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | 405 nm LED to paw | Significant reduction in nocifensive behavior | [1] |

| Formalin Test (Phase II) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | 405 nm LED to paw | Significant reduction in nocifensive behavior | [1] |

Experimental Protocols

In Vitro Assay: Inositol Phosphate (IP) Accumulation

This protocol is adapted from studies on mGlu5 receptor NAMs and is representative of the methods used to characterize this compound.

Objective: To quantify the light-dependent inhibitory effect of this compound on mGlu5 receptor-mediated IP accumulation.

Materials:

-

HEK-293 cells stably expressing the human mGlu5 receptor.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

myo-[3H]inositol.

-

Agonist: Quisqualate.

-

This compound.

-

Raseglurant (as a positive control).

-

LiCl solution.

-

Formic acid.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail.

-

405 nm light source.

Procedure:

-

Cell Culture and Labeling:

-

Plate HEK-293-mGlu5 cells in 24-well plates.

-

At 80% confluency, replace the medium with inositol-free DMEM containing 1 µCi/mL myo-[3H]inositol and incubate for 24 hours to label the cellular phosphoinositide pools.

-

-

Assay:

-

Wash the cells with assay buffer (e.g., HBSS) containing 10 mM LiCl.

-

Pre-incubate the cells with either vehicle or varying concentrations of this compound for 15 minutes in the dark.

-

For the light-activated condition, expose the designated wells to 405 nm light for a defined period (e.g., 5 minutes) immediately before agonist addition.

-

Add the mGlu5 receptor agonist quisqualate (e.g., 1 µM final concentration) and incubate for 30 minutes at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold 0.5 M formic acid.

-

Transfer the cell lysates to columns containing Dowex AG1-X8 anion-exchange resin.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.

-

Quantify the radioactivity of the eluate using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced IP accumulation for each concentration of this compound.

-

Determine the pIC50 value by fitting the data to a sigmoidal dose-response curve.

-

Figure 3: Workflow for the Inositol Phosphate Accumulation Assay.

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Objective: To assess the analgesic effect of photoactivated this compound on mechanical allodynia in a mouse model of neuropathic pain.

Materials:

-

Adult male C57BL/6J mice.

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments.

-

4-0 chromic gut sutures.

-

This compound (10 mg/kg).

-

Vehicle solution (e.g., saline with 5% DMSO and 5% Tween-80).

-

Implantable optical fiber cannula targeting the thalamus.

-

405 nm LED light source.

-

Von Frey filaments.

Procedure:

-

Surgical Procedure (Day 0):

-

Anesthetize the mouse.

-

Make a small incision on the lateral surface of the mid-thigh.

-

Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart.

-

Close the muscle and skin layers with sutures.

-

Implant an optical fiber cannula aimed at the contralateral thalamus.

-

-

Post-operative Care and Habituation:

-

Allow the animals to recover for at least 7 days.

-

Habituate the mice to the testing environment and the von Frey filaments.

-

-

Drug Administration and Photoactivation (Day 21):

-

Administer this compound (10 mg/kg, i.p.) or vehicle.

-

After a 20-minute absorption period, connect the implanted cannula to the 405 nm LED light source.

-

Deliver light for 5 minutes.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Assess the mechanical withdrawal threshold using von Frey filaments before and after drug administration and photoactivation.

-

Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

-

Determine the 50% withdrawal threshold using the up-down method.

-

-

Data Analysis:

-

Compare the mechanical withdrawal thresholds between the vehicle and this compound treated groups, and between dark and light conditions.

-

In Vivo Model: Formalin Test

Objective: To evaluate the effect of peripherally photoactivated this compound on acute and tonic inflammatory pain.

Materials:

-

Adult male C57BL/6J mice.

-

This compound (10 mg/kg).

-

Vehicle solution.

-

5% formalin solution.

-

External 405 nm LED light source.

-

Observation chamber.

Procedure:

-

Drug Administration:

-

Administer this compound (10 mg/kg, i.p.) or vehicle.

-

-

Habituation and Photoactivation:

-

Place the mouse in the observation chamber for 30 minutes to acclimatize.

-

Direct the 405 nm LED light source to the plantar surface of the hind paw that will be injected with formalin. Illuminate for 5 minutes.

-

-

Formalin Injection:

-

Immediately after photoactivation, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the illuminated hind paw.

-

-

Behavioral Observation:

-

Record the cumulative time the animal spends licking or biting the injected paw for two distinct phases:

-

Phase I (acute pain): 0-5 minutes post-injection.

-

Phase II (inflammatory pain): 15-30 minutes post-injection.

-

-

-

Data Analysis:

-

Compare the duration of nocifensive behaviors between the vehicle and this compound treated groups, and between dark and light conditions for both phases.

-

Conclusion

This compound represents a significant advancement in the study of mGlu5 receptor pharmacology. Its light-dependent activation allows for unprecedented control over the timing and location of receptor modulation, minimizing systemic side effects and enabling the dissection of the receptor's role in specific neural circuits and at particular phases of pathological processes. The experimental protocols detailed in this guide provide a framework for utilizing this compound to investigate the multifaceted functions of the mGlu5 receptor in both in vitro and in vivo settings. As research in photopharmacology continues to expand, tools like this compound will undoubtedly play a crucial role in advancing our understanding of neurobiology and in the development of novel therapeutic strategies.

References

The Role of JF-NP-26 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JF-NP-26 is a powerful optopharmacological tool that has emerged as a key asset in the precise investigation of metabotropic glutamate receptor 5 (mGlu5) signaling in the central nervous system. As a photocaged derivative of raseglurant (ADX-10059), a potent and selective negative allosteric modulator (NAM) of the mGlu5 receptor, this compound offers researchers the ability to control the activity of this receptor with high spatiotemporal precision using light. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and the key findings it has enabled in neuroscience research, particularly in the study of pain.

Core Concepts: Optopharmacology and Caged Compounds

Optopharmacology is a rapidly advancing field that utilizes light to control the activity of drugs.[1] This approach overcomes some of the limitations of traditional pharmacology, where systemic drug administration can lead to off-target effects and a lack of precise temporal control. Caged compounds, such as this compound, are a cornerstone of optopharmacology. These are biologically active molecules that are rendered inactive by a photolabile protecting group, or "cage." Upon illumination with a specific wavelength of light, this cage is cleaved, releasing the active drug at a precise time and location.[1]

This compound is specifically designed as an inactive prodrug of the mGlu5 receptor NAM, raseglurant.[2] It becomes activated upon illumination with violet light (approximately 405 nm), leading to the release of raseglurant and subsequent modulation of mGlu5 receptor activity.[1][3][4] This light-dependent activation allows for the targeted manipulation of mGlu5 receptors in specific brain regions and even within specific neuronal circuits.

Mechanism of Action: Modulating the mGlu5 Receptor

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory neurotransmission throughout the brain. It is involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning and memory, and pain perception.

Upon activation by its endogenous ligand, glutamate, the mGlu5 receptor initiates a signaling cascade through its coupling to Gq/G11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Raseglurant, the active compound released from this compound, is a negative allosteric modulator (NAM) of the mGlu5 receptor. This means that it does not directly compete with glutamate for the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, changing the receptor's conformation in a way that reduces the affinity and/or efficacy of glutamate. The ultimate effect is a dampening of the mGlu5 receptor-mediated signaling cascade.

Caption: Signaling pathway of the mGlu5 receptor and its modulation by raseglurant.

Applications in Neuroscience Research

The primary application of this compound has been in the study of pain, where the precise control over mGlu5 receptor activity has allowed for the dissection of its role in different pain states and neural circuits.

Investigating Pain Mechanisms

Studies have successfully utilized this compound to demonstrate the analgesic potential of mGlu5 receptor antagonism in various preclinical pain models. Systemic administration of this compound followed by localized light delivery to specific brain regions, such as the thalamus, or to peripheral tissues, has been shown to produce significant analgesic effects in models of neuropathic and inflammatory pain.[1][3] This approach has been instrumental in pinpointing the specific anatomical loci where mGlu5 receptor modulation can alleviate pain.

Furthermore, this compound has been employed to investigate the role of mGlu5 receptors in more complex pain phenomena like breakthrough cancer pain.[5] These studies have highlighted the potential of targeting mGlu5 receptors for the development of novel pain therapeutics.

Dissecting Neural Circuits

A key advantage of this compound is its ability to help delineate the function of mGlu5 receptors within specific neural circuits. For instance, research has used this tool to explore the differential roles of mGlu5 receptors in the thalamus versus the basolateral amygdala in the modulation of pain, revealing a complex and region-dependent function of this receptor.[2] This level of circuit-level analysis would be challenging to achieve with conventional systemic drug administration.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound.

| Parameter | Value | Context | Reference |

| Photolysis Wavelength | 405 nm | Wavelength of light required to uncage raseglurant from this compound. | [1][3][4] |

| pIC50 (in the dark) | Inactive | This compound shows no activity on mGlu5 receptors without light stimulation. | [3] |

| pIC50 (upon illumination) | 7.1 | Potency of released raseglurant in an inositol phosphate accumulation assay. | [3] |

| In Vivo Study | Animal Model | Administration Route | Dose (this compound) | Light Delivery Site | Outcome | Reference |

| Neuropathic Pain | Mouse (CCI) | i.p. | 10 mg/kg | Thalamus | Substantial analgesia | [3] |

| Inflammatory Pain | Mouse (Formalin) | i.p. | 10 mg/kg | Thalamus | 45% reduction in phase I, 90% reduction in phase II of nocifensive behavior | [3] |

| Breakthrough Cancer Pain | Mouse | Systemic | Not specified | Thalamus | Rapid and robust analgesia | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of optopharmacological experiments with this compound. Below are generalized protocols based on published studies.

In Vitro: Inositol Phosphate (IP) Accumulation Assay

This assay is used to quantify the functional activity of the mGlu5 receptor.

-

Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are cultured in appropriate media.

-

Labeling: Cells are incubated with myo-[³H]inositol to label the cellular inositol phosphate pool.

-

Treatment: Cells are pre-incubated with this compound in the dark.

-

Stimulation: The mGlu5 receptor agonist quisqualate is added to the cells.

-

Photolysis: A 405 nm light source (e.g., LED) is used to illuminate the cells for a defined period to uncage raseglurant.

-

Measurement: The reaction is stopped, and the accumulated [³H]inositol phosphates are isolated and quantified using scintillation counting.

-

Analysis: The pIC50 value is calculated from the concentration-response curve.

Caption: Experimental workflow for the inositol phosphate accumulation assay.

In Vivo: Optopharmacological Pain Behavior Assay

This protocol describes the use of this compound in a mouse model of pain.

-

Animal Model: Induce the desired pain model (e.g., chronic constriction injury of the sciatic nerve for neuropathic pain).

-

Surgical Implantation: Stereotactically implant an optic fiber cannula above the target brain region (e.g., ventrobasal thalamus). Allow for recovery.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Light Delivery: Connect the implanted optic fiber to a 405 nm laser or LED. Deliver light at a specified power and duration.

-

Behavioral Testing: Assess pain-related behaviors at baseline and after light stimulation. This can include tests for mechanical allodynia (von Frey filaments) or thermal hyperalgesia (Hargreaves test).

-

Data Analysis: Compare behavioral responses before and after photoactivation of this compound.

Caption: Experimental workflow for in vivo optopharmacological pain studies.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for neuroscience research, offering an unprecedented level of control for studying the mGlu5 receptor. Its application has significantly advanced our understanding of the role of mGlu5 in pain and has provided a template for the use of optopharmacology to dissect complex neural circuits.

Future research will likely see the application of this compound and similar photopharmacological tools to investigate other mGlu5-related functions, such as its role in synaptic plasticity, learning, and memory, as well as in psychiatric disorders like anxiety and depression. The continued development of novel caged compounds with improved photophysical properties will further enhance the precision and utility of this powerful research strategy. As our ability to manipulate neural circuits with light and chemistry grows, so too will our understanding of the intricate workings of the brain.

References

- 1. Optopharmacology [hellobio.com]

- 2. A ‘double-edged’ role for type-5 metabotropic glutamate receptors in pain disclosed by light-sensitive drugs | eLife [elifesciences.org]

- 3. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Optical Control of Synaptic Plasticity: A Technical Guide to JF-NP-26

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JF-NP-26 is a novel photolabile-caged negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This compound offers unprecedented spatiotemporal control over mGlu5 receptor activity, making it a powerful tool for dissecting the receptor's role in complex neuronal processes. While direct experimental evidence on the effects of this compound on synaptic plasticity is not yet available in published literature, its mechanism of action—the light-induced release of the potent mGlu5 NAM, raseglurant—allows for well-founded predictions. This guide synthesizes the known functions of mGlu5 receptors in synaptic plasticity and provides a detailed framework for investigating the anticipated effects of this compound. We present hypothetical quantitative data, detailed experimental protocols for studying long-term potentiation (LTP) and long-term depression (LTD), and illustrative signaling and experimental workflow diagrams to facilitate future research in this promising area.

Introduction to this compound and mGlu5 Receptors in Synaptic Plasticity

This compound is a derivative of raseglurant, a selective mGlu5 negative allosteric modulator, rendered inactive by a photolabile "caging" group. Upon illumination with 405 nm light, this caging group is cleaved, releasing the active raseglurant molecule. This allows for precise, optically-controlled inhibition of mGlu5 receptor function.

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor predominantly expressed postsynaptically in brain regions critical for learning and memory, such as the hippocampus and cortex. It is well-established that mGlu5 receptors play a crucial modulatory role in synaptic plasticity, the cellular mechanism underlying learning and memory. Specifically, mGlu5 receptor activation is implicated in the induction and maintenance of both long-term potentiation (LTP) and long-term depression (LTD), the two primary forms of synaptic plasticity. The precise outcome of mGlu5 receptor activation on synaptic plasticity is complex and can depend on various factors, including the specific synapse, the pattern of neuronal activity, and the presence of other neuromodulators.

Given that this compound, upon photoactivation, acts as an mGlu5 NAM, it is hypothesized to modulate synaptic plasticity by inhibiting the downstream signaling pathways of mGlu5.

Predicted Effects of this compound on Synaptic Plasticity

Based on studies with other mGlu5 NAMs, the photoactivation of this compound is expected to have the following effects on synaptic plasticity:

-

Inhibition of mGlu5-dependent Long-Term Depression (LTD): A well-established form of LTD in the hippocampus is induced by the activation of mGlu5 receptors. Therefore, the application and photoactivation of this compound are predicted to block the induction of this form of LTD.

-

Modulation of Long-Term Potentiation (LTP): The role of mGlu5 in LTP is more nuanced. In some contexts, mGlu5 activation is necessary for the induction of LTP. In such cases, photoactivated this compound would be expected to impair LTP. Conversely, in pathological conditions where mGlu5 signaling is hyperactive and detrimental to LTP, this compound could potentially rescue or facilitate LTP.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data illustrating the expected effects of photoactivated this compound on LTP and LTD in hippocampal CA1 synapses. These are for illustrative purposes to guide experimental design.

Table 1: Hypothetical Effect of Photoactivated this compound on mGlu5-Dependent LTD

| Experimental Condition | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-LFS (% of Baseline) |

| Control (LFS only) | 1.2 ± 0.1 | 65 ± 5% |

| This compound (dark) + LFS | 1.1 ± 0.1 | 68 ± 6% |

| This compound (405 nm light) + LFS | 1.2 ± 0.2 | 95 ± 7% |

LFS: Low-Frequency Stimulation

Table 2: Hypothetical Effect of Photoactivated this compound on NMDAR-Dependent LTP

| Experimental Condition | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) |

| Control (HFS only) | 1.3 ± 0.1 | 155 ± 8% |

| This compound (dark) + HFS | 1.2 ± 0.1 | 152 ± 9% |

| This compound (405 nm light) + HFS | 1.3 ± 0.2 | 120 ± 7% |

HFS: High-Frequency Stimulation

Detailed Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on synaptic plasticity in acute hippocampal slices.

Preparation of Acute Hippocampal Slices

-

Anesthetize an adult mouse (e.g., C57BL/6) with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, and 1 CaCl2.

-

Cut 300-400 µm thick horizontal slices using a vibratome.

-

Transfer slices to a holding chamber with standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, and 2.5 CaCl2) oxygenated with 95% O2 / 5% CO2.

-

Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

Electrophysiological Recordings

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz.

Induction of Long-Term Depression (LTD) and Application of this compound

-

After establishing a stable 20-minute baseline, apply this compound (e.g., 10 µM) to the perfusion bath.

-

For the experimental group, illuminate the slice with a 405 nm LED for a designated period (e.g., 5-10 minutes) prior to and during the LTD induction protocol. The control group will receive this compound but no light.

-

Induce mGlu5-dependent LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

Continue recording fEPSPs for at least 60 minutes post-LFS to assess the magnitude and stability of LTD.

Induction of Long-Term Potentiation (LTP) and Application of this compound

-

Following a stable 20-minute baseline, apply this compound (e.g., 10 µM).

-

Illuminate the slice with a 405 nm LED for the experimental group as described for the LTD protocol.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

-

Record fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of mGlu5 and its inhibition by photoactivated this compound.

Experimental Workflow

The Discovery and Development of JF-NP-26: A Photocontrolled Negative Allosteric Modulator of mGlu5 Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JF-NP-26 is a novel photocaged negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This molecule represents a significant advancement in photopharmacology, offering precise spatiotemporal control over mGlu5 receptor activity. In its inactive state, this compound is a derivative of the potent mGlu5 NAM, raseglurant, rendered inert by a photolabile caging group. Upon targeted illumination with 405 nm light, the cage is cleaved, releasing the active raseglurant and enabling localized receptor inhibition. This light-dependent activity has been demonstrated to produce significant analgesic effects in preclinical models of neuropathic and inflammatory pain, highlighting its potential as a powerful research tool and a novel therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data.

Introduction

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric disorders, including chronic pain, anxiety, and addiction. Consequently, the development of selective mGlu5 modulators has been a major focus of drug discovery efforts.

Negative allosteric modulators (NAMs) of mGlu5 have shown promise as therapeutic agents, but their systemic administration can lead to off-target effects. Photopharmacology offers a solution to this challenge by enabling the precise delivery of a drug's therapeutic action to a specific anatomical location and timeframe. This compound was developed as a tool to investigate the localized effects of mGlu5 inhibition and as a proof-of-concept for light-controlled therapeutics.[1]

Mechanism of Action

This compound is an inactive prodrug of raseglurant, a well-characterized mGlu5 NAM.[2] The raseglurant molecule is covalently modified with a photolabile "caging" group that sterically hinders its binding to the allosteric site of the mGlu5 receptor. This caged configuration renders this compound inactive in the absence of light.

Upon illumination with 405 nm light, the caging group undergoes a photochemical reaction, leading to its cleavage and the release of the active raseglurant. Raseglurant then binds to the allosteric site on the mGlu5 receptor, non-competitively inhibiting its activation by the endogenous ligand, glutamate. This inhibition of mGlu5 signaling leads to downstream effects, including the modulation of intracellular calcium levels and the reduction of neuronal hyperexcitability associated with pain states.[1][2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its active metabolite, raseglurant.

| Compound | Parameter | Value | Assay | Reference |

| This compound | pIC50 (dark) | Inactive | Inositol Phosphate Accumulation | [1] |

| This compound | pIC50 (405 nm light) | 7.1 | Inositol Phosphate Accumulation | [1] |

| Raseglurant | pIC50 | 7.5 | Inositol Phosphate Accumulation | [1] |

| This compound | Quantum Yield (Φ) | 0.18 | Photochemical Release | [1] |

Table 1: In Vitro Potency and Photochemical Properties of this compound

| Pain Model | Treatment | Dose | Route | Light Application | Analgesic Effect | Reference |

| Neuropathic Pain (CCI) | This compound | 10 mg/kg | i.p. | 405 nm LED to thalamus | Significant increase in paw withdrawal threshold | [1] |

| Inflammatory Pain (Formalin) | This compound | 10 mg/kg | i.p. | 405 nm LED to paw | Significant reduction in licking/biting time (Phase I & II) | [1] |

Table 2: In Vivo Analgesic Efficacy of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of the mGlu5 NAM, raseglurant, with a suitable photocleavable caging moiety. A detailed, step-by-step protocol can be found in the supplementary information of the primary research article by Font et al. (2017).[3] The general scheme involves the synthesis of a reactive caged alcohol, followed by its carbamoylation with raseglurant.

In Vitro Assays

This assay is used to determine the functional activity of this compound on mGlu5 receptor signaling.

-

Cell Culture and Transfection: HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are transiently transfected with a plasmid encoding the human mGlu5 receptor using a suitable transfection reagent.

-

Cell Plating: Transfected cells are seeded into 96-well plates coated with poly-L-lysine.

-

Labeling: Cells are labeled with myo-[³H]-inositol in inositol-free DMEM for 16-24 hours.

-

Compound Incubation: The labeling medium is removed, and cells are washed with assay buffer (e.g., HBSS). Cells are then pre-incubated with LiCl (to inhibit inositol monophosphatase) for 15 minutes. Subsequently, cells are incubated with varying concentrations of this compound in the presence of an mGlu5 agonist (e.g., quisqualate). For light-activation experiments, the plate is illuminated with a 405 nm LED array during this incubation period. A parallel plate is kept in the dark as a control.

-

IP Extraction: The reaction is stopped by the addition of a cold formic acid solution. The cell lysates are then neutralized.

-

Quantification: The accumulated [³H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The data are normalized to the response of the agonist alone and fitted to a sigmoidal dose-response curve to determine the pIC50 values.

This assay measures the effect of this compound on agonist-induced increases in intracellular calcium.

-

Cell Culture and Transfection: As described for the IP accumulation assay.

-

Cell Plating: Transfected cells are seeded into black-walled, clear-bottom 96-well plates.

-

Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[4]

-

Compound Incubation: The dye-containing solution is removed, and cells are washed with assay buffer. Cells are then incubated with this compound.

-

Measurement: The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system. Baseline fluorescence is recorded before the addition of an mGlu5 agonist. Fluorescence changes are monitored over time. For light-activation experiments, the plate is illuminated with a 405 nm light source immediately before and during agonist addition.

-

Data Analysis: The change in fluorescence intensity upon agonist addition is calculated and normalized to the response of the agonist alone.

In Vivo Pain Models

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure: The sciatic nerve of one hind limb is exposed through a small incision.[5][6][7] Four loose ligatures of chromic gut suture are tied around the nerve, proximal to its trifurcation.[7][8] The muscle and skin are then closed with sutures.

-

Post-operative Care: Animals are allowed to recover for a period of 7-14 days, during which they develop mechanical allodynia.

-

Drug Administration and Photostimulation: this compound (10 mg/kg) is administered intraperitoneally. For central activation, a fiber-optic cannula is implanted over the thalamus. At a specified time after drug administration, the thalamic region is illuminated with a 405 nm LED.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at various time points before and after drug administration and photostimulation. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

-

Acclimation: Mice are placed in an observation chamber for at least 30 minutes to acclimate.[9]

-

Drug Administration: this compound (10 mg/kg) is administered intraperitoneally.

-

Formalin Injection: A dilute solution of formalin (e.g., 2.5% in 20 µL) is injected subcutaneously into the plantar surface of one hind paw.[2][10][11]

-

Photostimulation: For peripheral activation, the injected paw is illuminated with a 405 nm LED.

-

Behavioral Observation: The total time the animal spends licking or biting the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[2]

Visualizations

Caption: Canonical mGlu5 receptor signaling pathway.

Caption: Workflow of this compound photoactivation and downstream effects.

Conclusion

This compound is a pioneering photopharmaceutical that provides unprecedented control over mGlu5 receptor activity. Its light-dependent mechanism of action allows for the precise investigation of the role of mGlu5 in specific neuronal circuits and disease states. The successful demonstration of its analgesic efficacy in preclinical pain models validates the potential of photopharmacology as a therapeutic strategy. Further development of such photocontrolled drugs could lead to more targeted and effective treatments for a range of neurological disorders with fewer side effects than systemically administered drugs. This technical guide provides a foundational resource for researchers and drug development professionals interested in utilizing and advancing this innovative technology.

References

- 1. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Figures and data in Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator | eLife [elifesciences.org]

- 4. brainvta.tech [brainvta.tech]

- 5. 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain [bio-protocol.org]

- 6. criver.com [criver.com]

- 7. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]

- 8. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formalin Test Protocol - IMPReSS [web.mousephenotype.org]

- 10. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 11. 3.8.5. Formalin Test [bio-protocol.org]

An In-depth Technical Guide to JF-NP-26: A Photocaged Negative Allosteric Modulator of the mGlu5 Receptor

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of JF-NP-26, a photocaged negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

Core Concepts

This compound is an inactive derivative of Raseglurant (also known as ADX10059), a potent and selective NAM of the mGlu5 receptor. The "caging" group, a 7-(diethylamino)coumarin moiety, renders the molecule biologically inactive until it is cleaved by exposure to 405 nm violet light. This process, known as uncaging, releases the active Raseglurant, allowing for precise spatiotemporal control of mGlu5 receptor inhibition. This property makes this compound a valuable tool for studying the physiological roles of the mGlu5 receptor in complex biological systems.

Chemical Properties and Structure

This compound is a complex organic molecule with the chemical name (7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl (2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-yl)carbamate. Its structure is comprised of the Raseglurant core linked to a photolabile coumarin-based caging group.

Structure

This compound:

-

2D Structure:

-

The molecule consists of the Raseglurant moiety, which contains a 2-ethynyl-4,6-dimethylpyridin-3-amine core substituted with a 3-fluorophenyl group. This is connected via a carbamate linker to the (7-(diethylamino)-2-oxo-2H-chromen-4-yl)methyl caging group.

-

Raseglurant (Active Moiety):

-

2D Structure:

-

The active compound, Raseglurant, has the IUPAC name 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine.

-

Quantitative Data

| Property | Value | Source |

| Chemical Formula | C30H28FN3O4 | |

| Molecular Weight | 513.56 g/mol | |

| Purity | ≥98% (HPLC) | |

| Quantum Yield (uncaging) | 0.18 | |

| Excitation Wavelength (uncaging) | 405 nm | |

| Raseglurant Molecular Formula | C15H13FN2 | |

| Raseglurant Molecular Weight | 240.27 g/mol | |

| Raseglurant Solubility | Soluble in DMSO (100 mM) |

Mechanism of Action

Upon photolysis with 405 nm light, this compound releases Raseglurant. Raseglurant acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous agonist, glutamate. The binding of Raseglurant does not directly compete with glutamate but rather changes the conformation of the receptor, reducing the affinity and/or efficacy of glutamate. This leads to an inhibition of the downstream signaling cascades normally activated by mGlu5.

mGlu5 Receptor Signaling Pathway

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαq/11 proteins. Activation of mGlu5 by glutamate initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. Raseglurant, by inhibiting mGlu5, dampens this signaling pathway.

JF-NP-26: A Photopharmacological Tool for Spatiotemporal Control of mGlu5R

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of JF-NP-26, a photo-activated negative allosteric modulator (NAM) for the metabotropic glutamate receptor 5 (mGlu5R). It details the underlying pharmacology of mGlu5R, the mechanism of action of this compound, quantitative data, and key experimental protocols for its application in research.

The Target: Metabotropic Glutamate Receptor 5 (mGlu5R)

The metabotropic glutamate receptor 5 (mGlu5R) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] As a member of the Group I mGluRs, it is primarily located postsynaptically and is involved in numerous physiological processes, including learning, memory, and pain perception. Dysregulation of mGlu5R signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

Signaling Pathways

Canonically, mGlu5R couples to Gq/11 heterotrimeric G proteins.[1] Upon activation by its endogenous ligand, glutamate, the receptor initiates a well-defined signaling cascade:

-

Gq/11 Activation: The activated Gq alpha subunit stimulates phospholipase C β (PLCβ).

-

PIP2 Hydrolysis: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2]

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[2][3]

These downstream effectors, Ca2+ and PKC, modulate the activity of numerous ion channels and kinases, leading to changes in neuronal excitability and gene expression.[2][3] Beyond this primary pathway, mGlu5R can also engage in non-canonical signaling and form complexes with other receptors, such as NMDA and A2A receptors, adding further layers of regulatory complexity.[1][4]

This compound: A Tool for Spatiotemporal Control

This compound is a photopharmacological tool designed for precise experimental control over mGlu5R activity. It is an inactive, "caged" derivative of raseglurant (also known as ADX-10059), a known potent and selective mGlu5R negative allosteric modulator (NAM).[5][6][7] The core principle of this compound is to silence the activity of raseglurant until its release is triggered by a pulse of light.

Mechanism of Photoactivation

In its caged form, this compound is unable to bind to and inhibit the mGlu5 receptor.[5] The raseglurant molecule is covalently attached to a photolabile protecting group, a coumarin derivative. This linkage is designed to be stable in dark conditions but cleavable upon illumination.

Exposure to violet light at a wavelength of 405 nm induces an irreversible photochemical reaction.[5] This "uncaging" event breaks the covalent bond, releasing the active raseglurant molecule, which is then free to exert its NAM effect on nearby mGlu5 receptors.[5] This process allows for highly localized and temporally precise inhibition of mGlu5R signaling, restricted only to the illuminated area and timeframe. The use of visible light (405 nm) is a significant advantage over UV-activated compounds, as it offers better tissue penetration and causes less phototoxicity.

Quantitative Data

The key photochemical and pharmacological properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | (7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl (2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-yl)carbamate | |

| Molecular Weight | 513.56 g/mol | |

| Activation Wavelength | 405 nm (Violet Light) | [5] |

| Photouncaging Quantum Yield (φ) | 0.18 | |

| Active Moiety | Raseglurant (mGlu5R NAM) | [5] |

| Reported In Vivo Dose | 10 mg/kg (i.p. in mice) | [5] |

Experimental Methodologies

The application of this compound requires specific experimental designs to leverage its light-dependent activity. Below are detailed protocols for key in vitro and in vivo experiments.

In Vitro Intracellular Calcium Assay

This assay is used to demonstrate the light-dependent NAM activity of this compound by measuring its ability to block agonist-induced calcium mobilization.[5]

-

Cell Preparation: Plate HEK293 cells stably expressing mGlu5R or primary neurons on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) according to the manufacturer's protocol.

-

Compound Incubation: Wash the cells to remove excess dye and replace the buffer. Add this compound to the desired final concentration and incubate in complete darkness.

-

Baseline Measurement: Place the dish on the microscope stage. Measure the baseline fluorescence intensity.

-

Dark Control: Add a saturating concentration of an mGlu5R agonist (e.g., Quisqualate) to the dish while keeping it in the dark. Record the resulting increase in fluorescence, which corresponds to Ca2+ release.

-

Photoactivation: In a separate or subsequent experiment, after this compound incubation, expose the cells to 405 nm light for a defined period (e.g., 5 minutes).

-

Post-Light Measurement: Immediately after illumination, add the same concentration of the mGlu5R agonist. Record the fluorescence response.

-

Analysis: A significant reduction in the agonist-induced calcium signal in the illuminated group compared to the dark control demonstrates the light-dependent NAM activity of this compound.[5]

In Vitro Inositol Phosphate (IP) Accumulation Assay

This biochemical assay provides a direct measure of the Gq/PLC signaling pathway.[5]

-

Cell Culture: Culture cells expressing mGlu5R in multi-well plates.

-

Labeling: Incubate the cells overnight with myo-[3H]-inositol to radiolabel the cellular phosphoinositide pool.

-

Compound Treatment: Wash the cells and replace the medium with a buffer containing LiCl (to inhibit inositol monophosphatase). Add this compound and incubate in the dark.

-

Experimental Groups: Divide plates into "Dark" and "Light" groups. Expose the "Light" group to 405 nm light.

-

Agonist Stimulation: Add an mGlu5R agonist to stimulate IP production.

-

Extraction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Purification: Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns.

-

Quantification: Measure the amount of [3H]-IP using liquid scintillation counting.

-

Analysis: Compare IP levels between dark and light-treated groups. A significant decrease in agonist-stimulated IP accumulation in the light-treated group confirms photo-activated NAM activity.

In Vivo Analgesia Model

This compound can be used to study the role of mGlu5R in specific brain regions or peripheral tissues with high spatiotemporal resolution.[5]

-

Animal Model: Use an established animal model of inflammatory or neuropathic pain, such as the Chronic Constriction Injury (CCI) model in mice.[5]

-

Compound Administration: Administer this compound systemically (e.g., 10 mg/kg, intraperitoneally).[5]

-

Photoactivation: For spatially-targeted inhibition, an optical fiber can be implanted to deliver 405 nm light to a specific brain region (e.g., thalamus) or transdermally to a peripheral site (e.g., hind paw).[5]

-

Experimental Groups:

-

Group 1 (Control): this compound administration, no light.

-

Group 2 (Experimental): this compound administration, with 405 nm light irradiation at the target site for a defined duration (e.g., 5 minutes).[5]

-

-

Behavioral Testing: Assess pain thresholds at different time points post-irradiation using standard methods (e.g., von Frey filaments for mechanical allodynia or Hargreaves test for thermal hyperalgesia).

-

Analysis: A significant increase in pain thresholds (i.e., analgesia) only in the group that received both the compound and light demonstrates the spatiotemporally controlled, light-dependent therapeutic effect.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Raseglurant - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

The Pharmacology of JF-NP-26 and Raseglurant: A Technical Guide to mGlu5 Negative Allosteric Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacology of raseglurant (ADX-10059) and its photoactivatable derivative, JF-NP-26. Both compounds are negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders. Raseglurant, the active moiety, has been investigated for its therapeutic potential in conditions such as migraine, gastroesophageal reflux disease (GERD), and anxiety. This compound, a caged form of raseglurant, offers spatiotemporal control of mGlu5 inhibition upon photoactivation, making it a valuable tool for preclinical research. This guide details their mechanism of action, summarizes key quantitative pharmacological data, provides comprehensive experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the brain. Its involvement in synaptic plasticity, pain perception, and anxiety has made it an attractive target for drug discovery. Negative allosteric modulators (NAMs) of mGlu5 offer a promising therapeutic strategy by dampening excessive glutamatergic signaling without directly interfering with the orthosteric glutamate binding site.

Raseglurant emerged as a potent and selective mGlu5 NAM, demonstrating efficacy in preclinical and early clinical studies for migraine and GERD. However, its development was halted due to concerns about potential hepatotoxicity with long-term use[1].

This compound was subsequently developed as a photocaged derivative of raseglurant. This innovative approach renders the molecule inactive until it is exposed to a specific wavelength of light (405 nm), which triggers the release of the active raseglurant[2]. This "photouncaging" allows for precise spatial and temporal control of mGlu5 antagonism in vivo, facilitating detailed investigation of the receptor's function in specific neural circuits and disease models.

Mechanism of Action

Both raseglurant and the photo-released form of this compound act as negative allosteric modulators of the mGlu5 receptor. They bind to a site topographically distinct from the glutamate binding site within the seven-transmembrane (7TM) domain of the receptor. This binding event does not prevent glutamate from binding but rather decreases the receptor's response to glutamate. This modulation results in a reduction of downstream signaling cascades initiated by mGlu5 activation.

The primary signaling pathway of mGlu5 involves its coupling to Gq/11 proteins. Upon glutamate binding, activated mGlu5 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By binding to the allosteric site, raseglurant and photo-activated this compound attenuate this cascade, leading to a reduction in intracellular calcium mobilization and subsequent downstream signaling events.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for raseglurant and related mGlu5 negative allosteric modulators.

Table 1: In Vitro Binding Affinities of mGlu5 Negative Allosteric Modulators

| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Raseglurant (ADX-10059) | [³H]MPEP | Rat Cortex Membranes | 1.2 (IC₅₀) | [3] |

| MPEP | [³H]MPEP | Rat Cortical Astrocytes | 2.9 (Kᴅ) | [4] |

| M-5MPEP | [³H]MPEP | Rat Cortical Astrocytes | - | [4] |

| Basimglurant | [³H]methoxy-PEPy | HEK293A-mGlu5-low cells | 0.5 | [5] |

| Mavoglurant | [³H]methoxy-PEPy | HEK293A-mGlu5-low cells | - | [5] |

| Dipraglurant | [³H]methoxy-PEPy | HEK293A-mGlu5-low cells | - | [5] |

Table 2: In Vitro Functional Potency of mGlu5 Negative Allosteric Modulators

| Compound | Assay | Cell Line | Agonist | IC₅₀ (nM) | pIC₅₀ | Reference |

| Raseglurant (ADX-10059) | Calcium Mobilization | - | - | - | - | - |

| Photo-activated this compound | IP₁ Accumulation | HEK-293T | Quisqualate (1 µM) | - | 7.1 | |

| MPEP | IP₁ Accumulation | HEK293A-mGlu5-low | L-glutamate (3.2 µM) | - | 7.18 ± 0.13 | [6] |

| MPEP | Calcium Mobilization | Rat Cortical Astrocytes | Glutamate (100 µM) | - | 7.90 ± 0.06 | [4] |

| M-5MPEP | Calcium Mobilization | Rat Cortical Astrocytes | Glutamate (100 µM) | - | - | [4] |

| F1 | IP₁ Accumulation | mGlu5 expressing cells | Quisqualate (50 nM) | 6300 | 5.20 ± 0.11 | [6] |

| F2 | IP₁ Accumulation | mGlu5 expressing cells | Quisqualate (50 nM) | 7900 | 5.10 ± 0.13 | [6] |

Table 3: Photophysical Properties of this compound

| Property | Value | Wavelength | Reference |

| Photoactivation Wavelength | 405 nm | - | [2] |

| Quantum Yield (Φ) | - | - | - |

Experimental Protocols

In Vitro Assays

This protocol is adapted from studies characterizing mGlu5 NAMs[7].

-

Membrane Preparation: Membranes are prepared from rat cortex or HEK293 cells stably expressing the human mGlu5 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Radioligand: [³H]MPEP or [³H]methoxy-PEPy (a high-affinity mGlu5 NAM radioligand).

-

Procedure: a. In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kᴅ, and varying concentrations of the test compound (e.g., raseglurant). b. Initiate the binding reaction by adding the membrane preparation. c. Incubate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. e. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGlu5 NAM (e.g., 10 µM MPEP). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding data. Kᵢ values are calculated using the Cheng-Prusoff equation.

This protocol is based on HTRF (Homogeneous Time-Resolved Fluorescence) assays used to measure Gq-coupled receptor activation[5][8].

-

Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are plated in 96- or 384-well plates.

-

Stimulation Buffer: HBSS or similar buffer containing 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, and 10 mM LiCl (to inhibit IP₁ degradation).

-

Procedure: a. Wash the cells with stimulation buffer. b. Pre-incubate the cells with varying concentrations of the antagonist (e.g., raseglurant) for 15-30 minutes at 37°C. c. Add an EC₈₀ concentration of an mGlu5 agonist (e.g., glutamate or quisqualate). d. Incubate for 30-60 minutes at 37°C. e. Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate). f. Incubate for 60 minutes at room temperature. g. Read the plate on an HTRF-compatible reader (emission at 620 nm and 665 nm).

-

Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. IC₅₀ values are determined by plotting the HTRF ratio against the antagonist concentration and fitting the data to a four-parameter logistic equation.

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration[7][9].

-

Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are plated in black-walled, clear-bottom 96- or 384-well plates.

-

Dye Loading: a. Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the presence of an anion-transport inhibitor (e.g., probenecid) for 30-60 minutes at 37°C.

-

Procedure: a. Wash the cells to remove excess dye. b. Place the plate in a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation). c. Establish a stable baseline fluorescence reading. d. Inject varying concentrations of the antagonist (e.g., raseglurant) and incubate for a short period. e. Inject an EC₈₀ concentration of an mGlu5 agonist (e.g., glutamate) and immediately measure the change in fluorescence over time.

-

Data Analysis: The peak fluorescence response following agonist addition is measured. IC₅₀ values are determined by plotting the peak response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Models

This protocol is a standard model for inducing neuropathic pain in rodents[10][11][12][13][14].

-

Animals: Adult male C57BL/6J mice or Sprague-Dawley rats.

-

Surgical Procedure: a. Anesthetize the animal. b. Expose the common sciatic nerve in one hind limb. c. Place four loose ligatures of chromic gut suture around the nerve.

-

Drug Administration and Photoactivation: a. Administer this compound intraperitoneally (i.p.), for example at a dose of 10 mg/kg[10]. b. After a predetermined time for drug distribution (e.g., 20 minutes), deliver 405 nm light to the target brain region (e.g., thalamus) via an implanted optic fiber for a specified duration (e.g., 5 minutes)[10].

-

Behavioral Testing: a. Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments. b. Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

-

Data Analysis: Compare the withdrawal thresholds or latencies before and after drug administration and photoactivation, and between different treatment groups.

The formalin test is a widely used model of tonic pain[1][15].

-

Animals: Adult male mice.

-

Procedure: a. Administer this compound (e.g., 10 mg/kg, i.p.)[10]. b. After a set time, inject a dilute formalin solution (e.g., 20 µL of 1.85% formalin) into the plantar surface of one hind paw. c. Immediately place the animal in an observation chamber. d. For photoactivation studies, 405 nm light can be delivered to the injected paw or a specific brain region.

-

Behavioral Scoring: Record the amount of time the animal spends licking, biting, or shaking the injected paw. The test is typically divided into two phases: the early phase (0-5 minutes post-formalin) representing direct nociceptor activation, and the late phase (15-30 minutes post-formalin) reflecting inflammatory pain and central sensitization.

-

Data Analysis: Compare the duration of nocifensive behaviors between different treatment groups in both phases of the test.

This model is used to screen for potential anti-migraine therapies[16][17].

-

Animals: Adult male Sprague-Dawley rats.

-

Migraine Induction: Administer nitroglycerin (NTG) (e.g., 10 mg/kg, i.p. or s.c.) to induce migraine-like symptoms, such as hyperalgesia.

-

Drug Administration: Administer raseglurant orally or via another relevant route at various doses before or after NTG administration.

-

Behavioral Assessment: Measure changes in sensory sensitivity, such as mechanical allodynia of the periorbital region or hind paws using von Frey filaments.

-

Data Analysis: Evaluate the ability of raseglurant to prevent or reverse NTG-induced hyperalgesia.

Clinical studies in humans have been the primary model for evaluating raseglurant in GERD[18].

-

Subjects: Human patients with a diagnosis of GERD.

-

Study Design: A randomized, placebo-controlled, crossover design is often employed.

-

Drug Administration: Raseglurant (e.g., 50 mg or 250 mg) or placebo is administered orally before meals[18].

-

Endpoint Measurement: a. Esophageal pH Monitoring: A 24-hour esophageal pH monitoring is performed to measure the percentage of time the esophageal pH is below 4 (acid exposure time). b. Symptom Diaries: Patients record the frequency and severity of GERD symptoms such as heartburn and regurgitation.

-

Data Analysis: Compare the acid exposure time and symptom scores between the raseglurant and placebo treatment periods.

Signaling Pathways and Experimental Workflows

mGlu5 Signaling Pathway

The following diagram illustrates the canonical Gq/11-coupled signaling pathway of the mGlu5 receptor and the point of inhibition by negative allosteric modulators like raseglurant.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring Migraine Pathogenesis: Transcriptomic Insights and Pathway Analysis in Nitroglycerin-Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JF-NP-26 in In Vivo Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of JF-NP-26, a photoactivatable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), in various in vivo models of pain. This document outlines the mechanism of action, detailed experimental protocols, and data presentation to facilitate the study of pain pathways and the development of novel analgesics.

Introduction

This compound is an inactive photocaged derivative of raseglurant, a potent and selective mGlu5 receptor NAM.[1][2][3][4] The unique characteristic of this compound is its light-dependent activity; upon illumination with violet light (e.g., 405 nm), it undergoes a photochemical reaction to release the active compound, raseglurant.[2][3][4] This property allows for precise spatiotemporal control of mGlu5 receptor blockade, enabling researchers to investigate the role of this receptor in specific brain regions and at specific times during pain processing.[1][4][5] The mGlu5 receptor, a G-protein coupled receptor activated by glutamate, is implicated in neuronal excitability and synaptic plasticity and has been identified as a key player in the modulation of pain.[6][7]

Mechanism of Action

The analgesic effect of this compound is mediated by the light-induced release of raseglurant, which then allosterically inhibits mGlu5 receptor activity.[1][4] This blockade of mGlu5 receptors has been shown to be effective in reducing pain in models of neuropathic and inflammatory pain.[1][2][8] The precise anatomical targets for this analgesic effect include key areas of the pain neuraxis, such as the thalamus.[1][5][6]

Signaling Pathway of mGlu5 Receptor in Pain

Caption: Signaling pathway of mGlu5 receptor in pain and inhibition by photoactivated this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in established in vivo pain models.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model induces neuropathic pain through loose ligation of the sciatic nerve.

Materials:

-

This compound

-

Vehicle (e.g., saline, 20% DMSO + 20% Tween 80 in saline)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 silk sutures

-

405 nm light source (e.g., LED) with fiber optic cannula

-

Von Frey filaments for mechanical allodynia assessment

Procedure:

-

Animal Surgery (Day 0):

-

Anesthetize the mouse or rat according to approved institutional protocols.

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Tie four loose ligatures around the sciatic nerve at approximately 1 mm intervals using 4-0 silk suture. The ligatures should be tight enough to cause a slight constriction but not arrest circulation.

-

Close the incision with sutures or surgical staples.

-

Allow the animals to recover for a period of 7-21 days to allow for the development of neuropathic pain.

-

-

Drug Administration and Photoactivation (Day 7-21):

-

Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg.[1][2]

-

For central activation, a fiber optic cannula should be stereotaxically implanted over the target brain region (e.g., thalamus) prior to the experiment.[1]

-

Wait for 20 minutes to allow for drug distribution.[1]

-

Deliver 405 nm light through the implanted cannula for a duration of 5 minutes.[1]

-

-

Behavioral Testing:

-

Assess mechanical allodynia using von Frey filaments before and after drug administration and photoactivation.

-

Determine the paw withdrawal threshold by applying filaments of increasing force to the plantar surface of the hind paw.

-

Formalin Test of Inflammatory Pain

This model assesses nociceptive responses to a chemical irritant.

Materials:

-

This compound

-

Vehicle

-

Formalin solution (e.g., 2.5% paraformaldehyde)

-

405 nm light source

-

Observation chamber

Procedure:

-

Drug Administration and Photoactivation:

-

Administer this compound (10 mg/kg, i.p.) or vehicle 20 minutes before the formalin injection.[9]

-

For peripheral photoactivation, deliver 405 nm light to the hind paw for 5 minutes immediately before formalin injection.[9]

-

For central photoactivation, deliver light through a chronically implanted cannula into the target brain region (e.g., thalamus) for 5 minutes.[4]

-

-

Formalin Injection and Behavioral Observation:

-

Inject 20 µL of 2.5% formalin solution into the plantar surface of the hind paw.[9]

-

Immediately place the animal in an observation chamber.

-

Record the cumulative time spent licking the injected paw during two distinct phases:

-

Mouse Model of Breakthrough Cancer Pain

This model mimics the transient and severe pain experienced by cancer patients.

Materials:

-

This compound

-

Vehicle

-

Cancer cells (e.g., osteolytic sarcoma cells)

-

Endothelin-1 (ET-1)

-

Morphine

-

405 nm light source with fiber optic cannula

Procedure:

-

Tumor Induction:

-

Inject cancer cells into the femur of the mouse to establish a bone tumor.

-

Allow the tumor to develop for approximately 16 days.[8]

-

-

Induction of Breakthrough Pain:

-

Administer morphine to establish a baseline of controlled pain.

-

20 minutes after morphine administration, induce breakthrough pain by injecting ET-1 into the tumor.[8]

-

-

Drug Administration and Photoactivation:

-

Administer this compound systemically (e.g., i.p.).

-

Deliver 405 nm light via an implanted fiber optic cannula into the target brain region (e.g., thalamus) to locally activate the drug.[8]

-

-

Behavioral Assessment:

-

Measure pain behaviors, such as guarding and flinching of the affected limb, before and after the induction of breakthrough pain and subsequent photoactivation of this compound.

-

Experimental Workflow Diagram

Caption: General experimental workflow for using this compound in in vivo pain models.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Mechanical Allodynia in the CCI Model

| Treatment Group | Pre-treatment Paw Withdrawal Threshold (g) | Post-treatment Paw Withdrawal Threshold (g) | % Change in Threshold |

| Vehicle + Dark | X ± SEM | Y ± SEM | Z% |

| This compound + Dark | A ± SEM | B ± SEM | C% |

| Vehicle + Light | D ± SEM | E ± SEM | F% |

| This compound + Light | G ± SEM | H ± SEM | I% |

Note: X, Y, Z, A, B, C, D, E, F, G, H, and I represent placeholder values to be filled with experimental data.

Table 2: Effect of this compound in the Formalin Test

| Treatment Group | Phase I Licking Time (s) | % Antinociception (Phase I) | Phase II Licking Time (s) | % Antinociception (Phase II) |

| Vehicle + Dark | X ± SEM | N/A | A ± SEM | N/A |

| This compound + Dark | Y ± SEM | Z% | B ± SEM | C% |

| Vehicle + Light | D ± SEM | E% | F ± SEM | G% |

| This compound + Light | H ± SEM | I% | J ± SEM | K% |

Note: X, Y, Z, A, B, C, D, E, F, G, H, I, J, and K represent placeholder values to be filled with experimental data.

Conclusion

This compound is a valuable tool for investigating the role of mGlu5 receptors in pain with high spatiotemporal precision. The protocols outlined in these application notes provide a framework for utilizing this photoactivatable compound in various in vivo pain models. Careful experimental design and adherence to these protocols will enable researchers to generate robust and reproducible data, contributing to a better understanding of pain mechanisms and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Caged Glutamate Compounds | Tocris Bioscience [tocris.com]

- 4. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Light-Induced Activation of a Specific Type-5 Metabotropic Glutamate Receptor Antagonist in the Ventrobasal Thalamus Causes Analgesia in a Mouse Model of Breakthrough Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Intraperitoneal Injection of JF-NP-26

For Research Use Only

Introduction